2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
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Overview
Description
2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a thiazolo[3,2-a]pyrimidine core. This structure is notable for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s unique framework makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
Mode of Action
It is suggested that the compound may interact with its targets leading to changes at the molecular level .
Biochemical Pathways
The compound may influence various pathways and their downstream effects based on its interaction with its targets .
Result of Action
The compound’s action may lead to various effects at the molecular and cellular level .
Action Environment
Environmental factors may play a role in the compound’s action .
Biochemical Analysis
Biochemical Properties
2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit ribonuclease H (RNase H), an enzyme crucial for the replication of HIV . The compound’s interaction with RNase H involves binding to the enzyme’s active site, thereby preventing the cleavage of RNA-DNA hybrids. This inhibition is facilitated by the coordination of magnesium ions, which are essential for the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it has shown antibacterial and anti-inflammatory activities, making it a potential candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of RNase H, inhibiting its activity by coordinating with magnesium ions . This binding prevents the enzyme from cleaving RNA-DNA hybrids, thereby disrupting viral replication. Furthermore, the compound’s structure allows it to interact with other biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of RNase H activity and continued induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antiviral and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450, which facilitates its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, targeting signals and post-translational modifications can direct the compound to specific organelles, such as mitochondria, enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid typically involves cyclocondensation reactions. One common method includes the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . These reactions are usually carried out under reflux conditions in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding alcohols or amines.
Scientific Research Applications
2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
- 7-Hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester
Uniqueness
2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-4-3-10-6(11)5(7(12)13)2-9-8(10)14-4/h2-3H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPPMRSHTNROCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358834 |
Source
|
Record name | 2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32278-56-1 |
Source
|
Record name | 2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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